5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid
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Overview
Description
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]oxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]oxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b]oxepin-5-one: Shares the benzo[b]oxepin core but lacks the ylideneaminooxy and pentanoic acid groups.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar structure with a bromine substituent.
Uniqueness
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is unique due to its combination of the benzo[b]oxepin ring, ylideneaminooxy group, and pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
1202860-08-9 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-1-benzoxepin-5-ylideneamino)oxypentanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-15(18)9-3-4-11-20-16-13-7-5-10-19-14-8-2-1-6-12(13)14/h1-2,6,8H,3-5,7,9-11H2,(H,17,18) |
InChI Key |
HSPZTRGJLUPJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NOCCCCC(=O)O)C2=CC=CC=C2OC1 |
Origin of Product |
United States |
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